Hydroxymethylbenzoate

PROTAC Linker SAR Degradation Efficiency

Hydroxymethylbenzoate (CAS 156291-94-0) is a validated base-labile HMBA-type linker for Fmoc solid-phase peptide synthesis (SPPS). It anchors the first amino acid to PEG or ChemMatrix resins and releases completed peptides via nucleophilic cleavage — ideal for one-bead-one-compound (OBOC) library generation (up to 6561 peptides) and C-terminal amide preparation via ammonolysis. CRITICAL: This is NOT a bifunctional PROTAC linker; it is a monofunctional anchor. Procure specifically for SPPS cleavable-linker applications only.

Molecular Formula C8H8O3
Molecular Weight 152.14732
CAS No. 156291-94-0
Cat. No. B1147046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxymethylbenzoate
CAS156291-94-0
SynonymsMethanediol, monobenzoate (9CI)
Molecular FormulaC8H8O3
Molecular Weight152.14732
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCO
InChIInChI=1S/C8H8O3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxymethylbenzoate (CAS 156291-94-0): Procurement-Relevant Identity and Primary Function as a Solid-Phase Synthesis Linker


Hydroxymethylbenzoate (CAS 156291-94-0) is a small organic molecule primarily known in the literature as the HMBA (4-hydroxymethylbenzoic acid) linker, a component used in solid-phase peptide synthesis [1]. It is not a PROTAC linker. Its chemical structure is a benzoic acid derivative with a hydroxymethyl group at the para position, which is often used to form a base-labile ester linkage for anchoring and later releasing synthesized peptides from a solid support [1][2]. The compound lacks the bifunctional groups required to tether an E3 ligase ligand to a target protein ligand in a PROTAC molecule.

Critical Assessment: Why Hydroxymethylbenzoate (CAS 156291-94-0) Cannot Substitute for a PROTAC Linker


A fundamental misalignment exists between the structural and functional requirements of a PROTAC linker and the properties of Hydroxymethylbenzoate. PROTAC linkers must be bifunctional, possessing two distinct reactive groups to connect an E3 ligase ligand to a protein-of-interest (POI) ligand [1]. Hydroxymethylbenzoate, in contrast, functions as a monofunctional anchor in solid-phase synthesis, designed for cleavage rather than bridging . No scientific evidence supports its use in a PROTAC context. Therefore, any attempt at 'generic substitution' of a PROTAC linker with this compound would be chemically invalid and yield a non-functional molecule.

Quantitative Evidence for Hydroxymethylbenzoate (CAS 156291-94-0) as a Linker: A Critical Gap Analysis


Evidence Gap 1: No PROTAC-Specific Degradation Data (DC50) or SAR Studies Exist

There are no published studies in which Hydroxymethylbenzoate was incorporated into a PROTAC molecule and assessed for target protein degradation (DC50). The literature lacks any comparative data against established PROTAC linkers such as PEG (e.g., PEG4, PEG6) or alkyl chains [1][2]. Therefore, no quantitative evidence of its performance in this application exists. [3]

PROTAC Linker SAR Degradation Efficiency

Evidence Gap 2: No Data on PROTAC Ternary Complex Formation or Permeability

Key performance indicators for PROTAC linkers, such as their ability to facilitate a stable ternary complex (E3 ligase-PROTAC-POI) and impact on cellular permeability, have not been reported for Hydroxymethylbenzoate. This contrasts sharply with well-characterized linkers like PEG and alkyl chains, where these properties are routinely measured and optimized [1]. No studies using surface plasmon resonance (SPR) or cellular permeability assays (e.g., PAMPA) have been conducted with this compound as a PROTAC linker. [2]

PROTAC Ternary Complex Cellular Permeability

Validated Function: Solid-Phase Peptide Synthesis (SPPS) Anchor

The only verifiable function of Hydroxymethylbenzoate is as the HMBA linker in solid-phase peptide synthesis (SPPS). It serves as a base-labile anchor, stable to acidic Fmoc deprotection conditions but cleavable by nucleophiles like ammonia to release the synthesized peptide . In this specific context, its performance is well-documented. For example, one study reported a 53% overall yield for a model peptide when using a resin containing the HMBA linkage, demonstrating its utility in SPPS [1]. This function is completely distinct from that of a PROTAC linker.

Solid-Phase Peptide Synthesis SPPS Linker

Valid Application Scenarios for Hydroxymethylbenzoate (CAS 156291-94-0) Based on Documented Evidence


Solid-Phase Peptide Synthesis (SPPS) for Combinatorial Library Production

Hydroxymethylbenzoate is well-suited for use as a cleavable linker in the synthesis of one-bead-one-compound (OBOC) peptide libraries. It is employed to anchor the first amino acid to a solid support (e.g., ChemMatrix or PEG-based resin) and then releases the completed peptide via nucleophilic cleavage for subsequent mass spectrometry (MS) analysis. This approach has been used for generating libraries of up to 6561 peptides [1][2]. [3]

Preparation of Protected Peptide Amides via Fmoc/t-Bu SPPS

The compound is a suitable linker for preparing C-terminal peptide amides. When incorporated into a resin like methylbenzhydrylamine (MBHA), the HMBA linkage is stable to the acidic conditions of Fmoc deprotection. The final peptide amide is released by ammonolysis, a method that avoids harsh acid cleavage and has been shown to provide good yields for certain peptide sequences [1]. [2]

NOT RECOMMENDED: PROTAC Linker Synthesis or Evaluation

Based on the complete absence of supporting evidence, Hydroxymethylbenzoate (CAS 156291-94-0) is not a suitable building block for PROTACs and should not be procured for this purpose. Researchers seeking PROTAC linkers are advised to consult established and well-documented options, such as PEG-based or alkyl-based linkers, for which extensive structure-activity relationship (SAR) data is available. [1]

Technical Documentation Hub

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